

A Technical Guide to the Chemical and Pharmacological Properties of Pebulate

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Compound of Interest

Compound Name: *Pebulate*

Cat. No.: *B075496*

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Abstract: This document provides a comprehensive technical overview of **pebulate**, a thiocarbamate herbicide. It details the compound's chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. The guide is intended for researchers, scientists, and professionals in drug development, offering summarized data in tabular formats, generalized experimental protocols for its analysis, and visualizations of key biological and chemical processes. **Pebulate** acts primarily by inhibiting the synthesis of very-long-chain fatty acids in plants and also exhibits neurotoxic effects in animals through the inhibition of acetylcholinesterase.

Chemical Identity and Structure

Pebulate, known by the IUPAC name S-propyl N-butyl-N-ethylcarbamothioate, is a selective, systemic herbicide absorbed through roots and translocated throughout the plant.^[1] It is primarily used for the pre-emergence control of grassy and broadleaf weeds in crops such as sugar beets, tobacco, and tomatoes.^{[2][3]}

Identifier	Value
IUPAC Name	S-propyl N-butyl-N-ethylcarbamothioate[1][2][4][5]
CAS Name	S-propyl N-butyl-N-ethylcarbamothioate[4]
CAS Number	1114-71-2[2][4][5][6]
Molecular Formula	C ₁₀ H ₂₁ NOS[2][4][5][6][7]
Molecular Weight	203.35 g/mol [2][7]
Canonical SMILES	CCCCN(CC)C(=O)SCCC[1][2][7]
InChIKey	SGEJQUSYQTVSIU-UHFFFAOYSA-N[2][4][5][7]
Synonyms	Tillam, PEBC, Stauffer R-2061, S-propyl butylethylthiocarbamate[1][2][6][8]
Chemical Class	Thiocarbamate Herbicide[1][2][4]

Physicochemical Properties

Pebulate is a colorless to yellow liquid characterized by an aromatic odor.[2][9] It is stable under normal conditions but can decompose in aqueous solutions, a process accelerated by acids.[9]

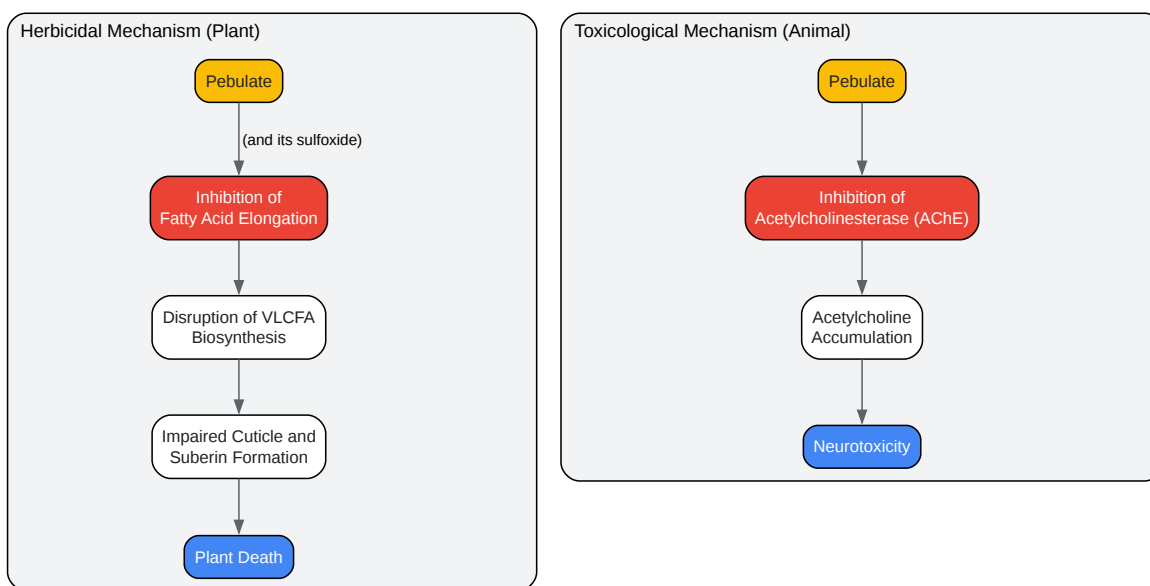
Property	Value
Physical State	Colorless to yellow liquid[1][2][9]
Odor	Aromatic[2][9]
Boiling Point	142 °C at 20 mmHg[3][6]
Density	0.9552 g/mL at 20 °C[3]
Vapor Pressure	8.9×10^{-3} mmHg at 25 °C[3]
Water Solubility	60 - 100 mg/L at 20 °C[1][3]
Organic Solvent Solubility	Miscible with acetone, benzene, isopropanol, methanol, and xylene[3][6]
Octanol/Water Partition Coefficient (log Kow)	3.98 (Kow = 9.6×10^3)[3]

Mechanism of Action

Pebulate's herbicidal activity and toxicological effects stem from distinct biochemical interactions.

Herbicidal Action: The primary mechanism in plants is the inhibition of fatty acid elongation, which disrupts the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][10] These VLCFAs are essential precursors for surface waxes and suberin, which protect the plant.[2][10] Inhibition of their synthesis compromises the integrity of the plant cuticle, leading to death.[10] The sulfoxide derivative of **pebulate** is believed to be the active metabolite in vivo.[10]

Toxicological Action: In animals, **pebulate** acts as a reversible cholinesterase inhibitor.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing neurotoxic effects.[3][11] This is a major toxic effect observed in toxicology studies, alongside degenerative changes in nerve fibers in test animals.[3]



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Figure 1: Dual mechanism of action of **pebulate** in plants and animals.

Pharmacokinetics and Metabolism

In mammals, **pebulate** is readily absorbed and distributed, with the highest concentrations found in the liver and blood.[2] It is extensively metabolized and rapidly eliminated, primarily through expired air as CO₂, urine, and to a lesser extent, feces.[2][12] The biological half-life in rat organs is estimated to be between 2 and 3.6 days.[2]

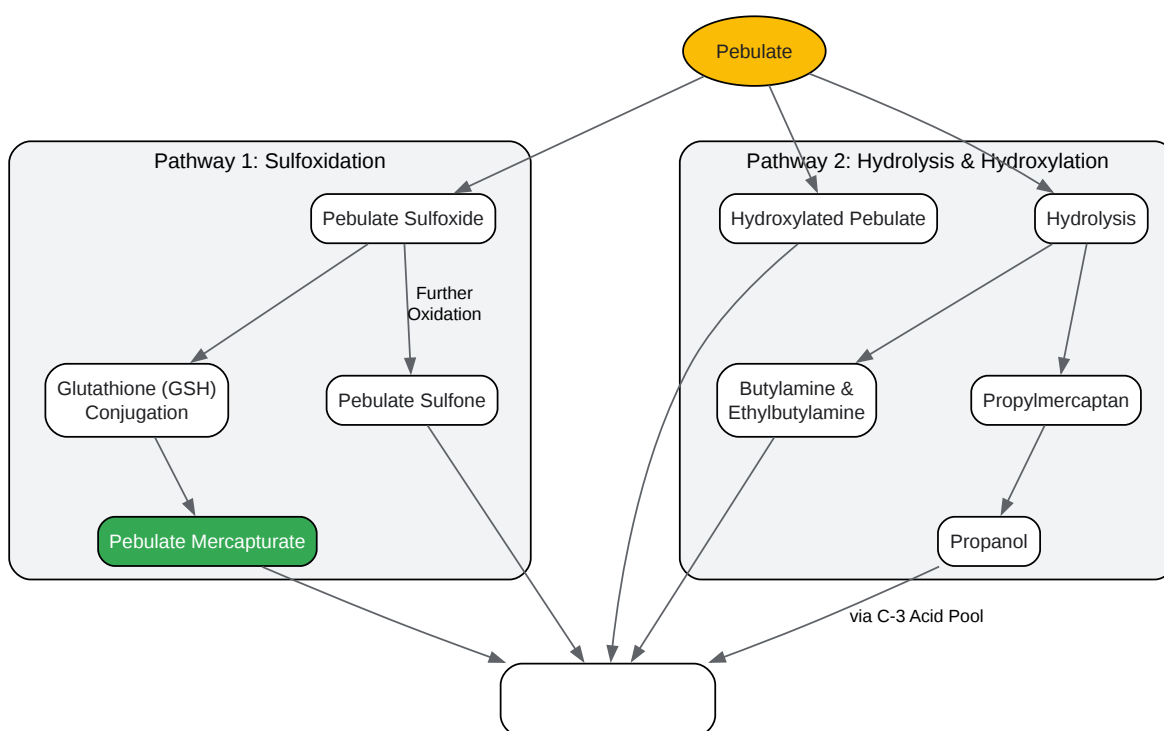
Two primary metabolic pathways have been identified in mammals:[2]

- **Sulfoxidation and Conjugation:** Oxidation of the sulfur atom to a sulfoxide, which can be further oxidized to a sulfone or undergo conjugation with glutathione. The glutathione

conjugate is then cleaved to a cysteine derivative and ultimately metabolized to a mercapturic acid compound.[2]

- Hydrolysis and Oxidation: Hydrolytic cleavage of the thiocarbamate ester bond yields propylmercaptan.[2] This is followed by further oxidation and entry into the general carbon metabolic pool.[2] Hydroxylation of the butyl and ethyl groups also occurs.[2]

Major metabolites identified in rats include **pebulate** sulfoxide, **pebulate** mercapturate, hydroxylated **pebulate**, butylamine, and ethylbutylamine.[2]



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Figure 2: Simplified metabolic pathways of **pebulate** in mammals.

Toxicology Profile

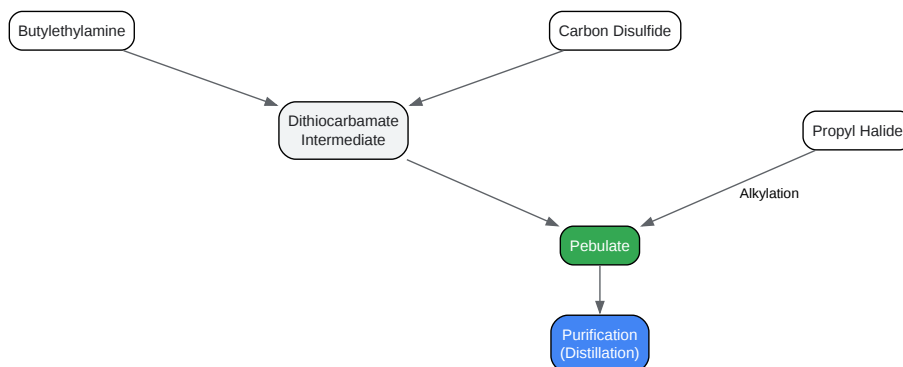
Pebulate exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][3] It is classified as a slight to mild irritant for skin and eyes and is not a skin sensitizer.[2][3][12] Long-term studies in rodents have not found evidence of carcinogenicity, and in vitro studies have not shown evidence of genotoxicity.[12]

Toxicological Endpoint	Result / Observation
Acute Oral Toxicity (LD ₅₀ , rat)	1.12 g/kg[6]
Acute Dermal/Inhalation Toxicity	Low[2][3][12]
Skin and Eye Irritation	Slight to mild irritant[2][3]
Skin Sensitization	Not a sensitizer[2][12]
Neurotoxicity	Reversible cholinesterase inhibitor; induced nerve fiber degeneration in animal studies[3][11]
Genotoxicity	No evidence in available in vitro studies[12]
Carcinogenicity	No evidence in 2-year rat and mouse studies[12]
Reproductive & Developmental Toxicity	No effects on reproduction or fetal development; decreased parental and offspring body weight at high doses[12]

Synthesis and Analysis

Chemical Synthesis

The industrial synthesis of **pebulate** involves a two-step process.[1] First, butylethylamine is reacted with carbon disulfide to create a dithiocarbamate intermediate.[1] This intermediate is subsequently alkylated with a propyl halide, such as propyl chloride or bromide, to form the final **pebulate** molecule.[1] The reaction is typically performed in an organic solvent, and the final product is purified by distillation or solvent extraction.[1]



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Figure 3: Industrial synthesis workflow for **pebulate**.

Experimental Protocols for Analysis

The analysis of **pebulate** residues in environmental and biological samples typically requires extraction, cleanup, and sensitive chromatographic techniques.

Protocol 1: Generalized Method for **Pebulate** Analysis in Water

This protocol is based on common techniques for pesticide residue analysis in aqueous matrices, such as those outlined in USEPA methods.^[12]

- 1. Sample Preparation:
 - Collect 1L of water in an amber glass bottle.
 - If required, adjust the pH to neutral.
- 2. Extraction (Solid-Phase Extraction - SPE):
 - Condition a C18 SPE cartridge with methanol followed by deionized water.

- Pass the 1L water sample through the cartridge at a flow rate of 5-10 mL/min.
- Dry the cartridge under a vacuum or with nitrogen gas.
- Elute the **pebulate** from the cartridge using an appropriate organic solvent, such as ethyl acetate or dichloromethane.
- 3. Concentration and Reconstitution:
 - Concentrate the eluate to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) for analysis.
- 4. Instrumental Analysis (GC-NPD or GC-MS):
 - Technique: Gas Chromatography with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[\[12\]](#)
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection: 1-2 μ L of the final extract.
 - Oven Program: A temperature gradient suitable for eluting **pebulate** (e.g., initial temp 60°C, ramp to 280°C).
 - Detection: For GC-MS, monitor characteristic ions of **pebulate** for quantification and confirmation. The NPD provides selective detection for nitrogen-containing compounds.

Protocol 2: Generalized Method for **Pebulate** Analysis in Food/Soil Matrices

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[\[13\]](#)

- 1. Sample Homogenization & Extraction:
 - Weigh 10-15 g of a homogenized sample (e.g., tomato paste, soil) into a 50 mL centrifuge tube.

- Add 10-15 mL of acetonitrile.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
- Shake vigorously for 1 minute and centrifuge.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer to a new centrifuge tube.
 - Add a d-SPE cleanup sorbent mixture. This typically contains a primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and magnesium sulfate to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included.
 - Vortex for 30 seconds and centrifuge.
- 3. Final Preparation and Analysis:
 - Take an aliquot of the cleaned extract for direct analysis or for solvent exchange if required.
 - Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as described in the previous protocol.^[13] Gel Permeation Chromatography (GPC) can also be used as an alternative, highly effective cleanup step for samples with high lipid content.^{[14][15]}

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